molecular formula C19H34N2O3 B6007659 ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate

ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate

Cat. No. B6007659
M. Wt: 338.5 g/mol
InChI Key: JDAWRWNCKORMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate, also known as JNJ-39729209, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of piperidinecarboxylates and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in various physiological and pathological processes, including mood regulation, circadian rhythm, and neuroinflammation. By blocking the 5-HT7 receptor, ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has the potential to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to improve cognitive function and memory, reduce inflammation, and protect against neurodegeneration. ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has also been shown to have antitumor activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential off-target effects.

Future Directions

There are several future directions for the study of ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate. One potential direction is to further investigate its therapeutic potential for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug target for cancer therapy. Additionally, future studies could focus on optimizing the synthesis of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate involves several steps, including the reaction of cyclohexylmethylamine with 4-morpholinecarboxaldehyde to form the intermediate compound, which is then reacted with piperidine-1-carboxylic acid ethyl ester to yield the final product. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

Ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. This compound has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ethyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-1-piperidinecarboxylate has also been studied as a potential drug target for cancer therapy.

properties

IUPAC Name

ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O3/c1-2-23-19(22)20-10-8-17(9-11-20)21-12-13-24-18(15-21)14-16-6-4-3-5-7-16/h16-18H,2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAWRWNCKORMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCOC(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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